1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Overview
Description
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Boronic Acid Derivatives and Stability Studies
Researchers have employed tolfenpyrad as a model compound in studies related to the stability of boronate esters. Specifically, it has been investigated in different alcohols using LCMS techniques. This research sheds light on the behavior of boronate esters under various conditions .
Palladium-Catalyzed Methylation Reactions
Tolfenpyrad’s boronic acid moiety has been utilized as a substrate in the study of palladium-catalyzed methylation reactions. These reactions involve heteroaryl boronate esters and iodomethane, providing insights into synthetic methodologies .
Free Radical Bromination at the Benzylic Position
The benzylic position of tolfenpyrad offers a reactive site for bromination. N-bromosuccinimide (NBS) initiates a free radical reaction, leading to the addition of a bromine atom. This chemistry is relevant in organic synthesis and functionalization of aromatic compounds .
Chemical Structure and Synthesis
Tolfenpyrad’s chemical formula is C₂₁H₂₂ClN₃O₂. It results from the formal condensation of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with 1-[4-(4-methylphenoxy)phenyl]methylamine. The compound’s synthetic origin enhances its applicability in various research contexts .
properties
IUPAC Name |
1-benzyl-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-21-12-14-24(15-13-21)33-17-7-16-31-26-11-6-5-10-25(26)29-28(31)23-18-27(32)30(20-23)19-22-8-3-2-4-9-22/h2-6,8-15,23H,7,16-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJHMSRUXGQCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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